molecular formula C15H20F3N3O B5475501 4-propyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

4-propyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B5475501
M. Wt: 315.33 g/mol
InChI Key: DKKXIGYOCFLWSS-UHFFFAOYSA-N
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Description

The compound “4-propyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide” is likely to be an organic compound containing a piperazine ring, a common feature in many pharmaceuticals and other active compounds . The trifluoromethyl group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would consist of a piperazine ring, a propyl linker, and a trifluoromethylphenyl group. The exact 3D conformation would depend on the specific stereochemistry at the piperazine nitrogen atoms .


Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions. For example, under acidic or basic conditions, it could undergo hydrolysis to yield the corresponding carboxylic acid and amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the trifluoromethyl group and the piperazine ring could influence properties like solubility, melting point, and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists at various neurotransmitter receptors .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, optimization of its structure for enhanced activity or selectivity, and investigation of its pharmacokinetic properties .

Properties

IUPAC Name

4-propyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c1-2-6-20-7-9-21(10-8-20)14(22)19-13-5-3-4-12(11-13)15(16,17)18/h3-5,11H,2,6-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKXIGYOCFLWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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